molecular formula C5H10N4 B13102157 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole

3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole

Cat. No.: B13102157
M. Wt: 126.16 g/mol
InChI Key: PQJHBRQVEIVPES-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azides, while reduction can produce hydrazones or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can interact with various receptors and ion channels, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(Hydrazinylmethyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1H-pyrazole-3-carbaldehyde: Precursor in the synthesis of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole.

    1H-Pyrazole-3-carbaldehyde: Lacks both the methyl group and the hydrazine moiety.

Uniqueness: this compound is unique due to the presence of both the hydrazine moiety and the methyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methylhydrazine

InChI

InChI=1S/C5H10N4/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3,(H,8,9)

InChI Key

PQJHBRQVEIVPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CNN

Origin of Product

United States

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